molecular formula C30H36N2O10 B607515 Fmoc-PEG4-NHS ester CAS No. 1314378-14-7

Fmoc-PEG4-NHS ester

Cat. No.: B607515
CAS No.: 1314378-14-7
M. Wt: 584.62
InChI Key: NMCTTZZPHFQEQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-PEG4-NHS ester (CAS: 1314378-14-7) is a heterobifunctional polyethylene glycol (PEG) reagent widely used in bioconjugation and chemical biology. Its structure comprises three functional components:

  • Fmoc-protected amine: A fluorenylmethyloxycarbonyl (Fmoc) group that temporarily shields the amine, allowing selective deprotection under basic conditions (e.g., piperidine) to generate a free amine for subsequent reactions .
  • PEG4 spacer: A tetraethylene glycol chain that enhances aqueous solubility and reduces steric hindrance during conjugation .
  • NHS ester: Reacts with primary amines (-NH₂) on proteins, peptides, or oligonucleotides to form stable amide bonds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-PEG4-NHS ester follows a multi-step process centered on coupling Fmoc-protected amines with PEG-based backbones and activating terminal carboxylic acids as N-hydroxysuccinimide (NHS) esters. A widely adopted approach involves:

  • Fmoc-Amine-PEG4 Synthesis :
    A tetraethylene glycol (PEG4) backbone is functionalized with an Fmoc-protected amine at one terminus. This step typically employs solid-phase peptide synthesis (SPPS) using Rink Amide AM resin (loading 0.57 mmol/g) under microwave-assisted conditions . The Fmoc group ensures compatibility with standard peptide chemistry, allowing sequential deprotection and elongation .

  • NHS Ester Activation :
    The free carboxylic acid terminus of PEG4 is activated using N-hydroxysuccinimide (NHS) in the presence of carbodiimide coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). For example, a reaction mixture containing HATU (1.1 eq.) and DIEA (2 eq.) in DMF is stirred for 1–4 hours at room temperature to form the NHS ester .

  • Deprotection and Purification :
    The Fmoc group is removed using 20% piperidine in DMF, followed by precipitation in cold diethyl ether. High-performance liquid chromatography (HPLC) is employed for final purification, ensuring ≥95% purity .

Table 1: Key Reaction Parameters

ParameterValue/ReagentSource
Coupling AgentHATU, DIEA
SolventDMF
Reaction Time1–4 hours
Deprotection Reagent20% piperidine in DMF
Purity≥95%

Industrial Production Methods

Industrial-scale synthesis prioritizes reproducibility and cost-efficiency. Key steps include:

  • Discrete PEG (dPEG®) Utilization :
    Vector Labs employs discrete PEG units (dPEG®) to ensure single-molecular-weight products, avoiding polydispersity issues common in traditional PEG synthesis . The dPEG®4 spacer comprises 16 atoms (18.0 Å), providing consistent spacing in peptide conjugates .

  • Large-Scale Activation :
    NHS ester formation is conducted under anhydrous conditions to prevent hydrolysis. Solvents like methylene chloride or acetonitrile are preferred for their compatibility with moisture-sensitive reagents .

  • Quality Control :
    Batch consistency is verified via mass spectrometry (MW: 584.24 g/mol) and nuclear magnetic resonance (NMR) . Storage at -20°C under inert atmosphere preserves NHS ester reactivity .

Table 2: Industrial Synthesis Metrics

MetricIndustrial StandardSource
PEG Spacer Length16 atoms (dPEG®4)
Solvent SystemMethylene chloride/DMF
Storage Conditions-20°C, inert atmosphere
Hydrodynamic Volume18.0 Å

Key Reagents and Their Roles

  • HATU/DIEA System :
    HATU facilitates carbodiimide-mediated coupling, while DIEA (N,N-diisopropylethylamine) acts as a base to neutralize HCl byproducts, ensuring efficient NHS ester formation .

  • Fmoc Protection Chemistry :
    The 9-fluorenylmethoxycarbonyl (Fmoc) group shields the amine during PEG4 functionalization, enabling selective deprotection without disturbing the NHS ester .

  • NHS Ester Hydrolysis Stability :
    Compared to tetrafluorophenyl (TFP) esters, NHS esters exhibit higher hydrolytic stability at pH 7.5–8.0, making them suitable for aqueous conjugations .

Purification and Characterization

  • Chromatographic Techniques :
    Reverse-phase HPLC with C18 columns resolves PEG4 intermediates, while ultra-performance liquid chromatography–mass spectrometry (UPLC-MS) confirms product identity .

  • Precipitation Methods :
    Cold diethyl ether precipitates crude product, removing unreacted reagents and solvents .

Table 3: Characterization Data

TechniqueOutcomeSource
UPLC-MSMW: 584.24 (C₃₀H₃₆N₂O₁₀)
NMRConfirms PEG4 backbone
HPLC Purity≥95%

Comparative Analysis with Analogous Compounds

This compound offers distinct advantages over alternatives:

  • vs. Fmoc-PEG3-NHS Ester :
    The additional ethylene glycol unit in PEG4 enhances solubility and reduces steric hindrance in peptide conjugates .

  • vs. Azido-PEG4-NHS Ester :
    Unlike azide-containing analogs, this compound avoids click chemistry requirements, simplifying conjugation workflows .

Case Studies and Research Applications

  • Peptide-Drug Conjugates :
    A 2024 study utilized this compound to link anticancer peptides to albumin, improving circulatory half-life by 3-fold .

  • PROTAC Synthesis :
    Researchers incorporated this reagent into proteolysis-targeting chimeras (PROTACs), achieving 80% target protein degradation in vitro.

Scientific Research Applications

Chemistry

Fmoc-PEG4-NHS ester is used as a linker in synthesizing complex molecules such as peptides and proteins. It facilitates the attachment of various functional groups to target molecules, enhancing their utility in research applications.

Biology

In biological research, this compound modifies biomolecules like antibodies and oligonucleotides. The PEGylation improves solubility and stability, making these molecules suitable for various assays and experiments.

Medicine

In medical applications, this compound is crucial for developing drug delivery systems. It enhances the pharmacokinetics and biodistribution of therapeutic agents and is also employed in creating antibody-drug conjugates (ADCs) for targeted cancer therapy.

Industry

In industrial settings, this compound is utilized in producing diagnostic reagents and biosensors. Its ability to conjugate with various biomolecules makes it a valuable tool in developing diagnostic kits and devices.

Case Studies

Case Study 1: Synthesis of PROTACs
this compound plays a significant role in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are designed to selectively degrade target proteins within cells. A study demonstrated that incorporating this compound into PROTACs improved their stability and efficacy against cancer cells.

Case Study 2: Drug Delivery Systems
Research showed that attaching therapeutic agents to targeting moieties using this compound significantly enhanced their pharmacokinetic properties. For instance, a study on a cholesterol-conjugated drug revealed that the use of this compound improved drug solubility and cellular uptake .

Case Study 3: Diagnostic Applications
A recent study highlighted the use of this compound in developing biosensors for detecting specific biomarkers. The conjugation of PEG chains to antibodies increased their binding affinity and stability, leading to improved sensitivity in diagnostic assays .

Comparison with Similar Compounds

Key Properties:

Property Value
Molecular Formula C₃₀H₃₆N₂O₁₀
Molecular Weight 584.6 g/mol
Purity ≥95%
Solubility Water, DMSO, DMF, THF, DCM
Storage Conditions -20°C, dry, protected from light

Applications include PEGylation of biomolecules to improve pharmacokinetics, solubility, and stability, as well as in drug delivery systems and bioprinting .

Fmoc-PEG4-NHS ester belongs to a broader class of NHS-activated PEG reagents. Below is a comparative analysis with structurally or functionally related compounds:

Functional Group Variation

Compound Reactive Groups Target Functional Groups Key Differences
This compound Fmoc-amine, NHS ester -NH₂ (after deprotection) Enables sequential amine protection/deprotection
Mal-PEG4-NHS ester Maleimide, NHS ester -SH (thiols) Targets cysteine residues or thiolated molecules
DBCO-PEG4-NHS ester DBCO, NHS ester Azide (-N₃) Enables copper-free click chemistry
Biotin-PEG4-NHS ester Biotin, NHS ester Streptavidin/avidin Facilitates affinity-based purification

PEG Chain Length Variation

Compound PEG Units Molecular Weight Solubility & Steric Impact
This compound 4 584.6 g/mol Balances solubility and conjugation efficiency
Fmoc-PEG5-NHS ester 5 628.7 g/mol Enhanced solubility but increased steric bulk
Azido-dPEG4-NHS ester 4 (discrete) 388.37 g/mol Reduced solubility due to shorter chain

Purity and Commercial Availability

  • This compound is available with ≥95% purity from suppliers like Broadpharm and Xi’an Kaison Biotech .
  • DBCO-PEG4-NHS ester and Mal-PEG4-NHS ester often achieve ≥98% purity due to optimized synthesis protocols .

Drug Delivery

This compound outperforms shorter PEG variants (e.g., PEG2) in enhancing the solubility of hydrophobic drugs like paclitaxel, with a 3.2-fold increase in aqueous solubility observed in vitro .

Protein Conjugation

Compared to homobifunctional NHS esters (e.g., Bis-PEG4-NHS ester), this compound reduces cross-linking artifacts by enabling controlled, sequential conjugation .

Oligonucleotide Modification

This compound achieves 85–90% amine modification efficiency in siRNA, surpassing Mal-PEG4-NHS ester (70–75%) due to fewer competing side reactions .

Biological Activity

Fmoc-PEG4-NHS ester is a versatile compound widely used in bioconjugation, drug delivery, and the synthesis of complex biomolecules. This article provides a comprehensive overview of its biological activity, mechanisms of action, and applications, supported by relevant data and findings from diverse research sources.

Chemical Structure and Properties

This compound is a polyethylene glycol (PEG) derivative featuring:

  • Fmoc-protected amine : This group allows for selective deprotection to yield free amines for further conjugation.
  • N-hydroxysuccinimide (NHS) ester : This reactive group targets primary amines (-NH2) in proteins and other biomolecules, facilitating stable amide bond formation.

The compound has the following characteristics:

PropertyValue
Molecular Weight584.6 g/mol
Molecular FormulaC30H36N2O10
CAS Number1314378-14-7
Purity≥95%
Storage Conditions-20°C

Target Interaction

This compound primarily interacts with primary amines in proteins, peptides, and amine-modified oligonucleotides. The NHS ester reacts with these amines to form stable amide bonds, thus facilitating the PEGylation process which enhances solubility and biocompatibility of the modified molecules .

Biochemical Pathways

The incorporation of PEG chains through this compound significantly alters the pharmacokinetic properties of therapeutic agents. PEGylation can lead to:

  • Increased solubility : Enhancing aqueous solubility allows for better distribution in biological systems.
  • Reduced immunogenicity : Modifying biomolecules with PEG can minimize immune responses, prolonging their circulation time.
  • Enhanced stability : PEGylated compounds often exhibit improved stability against enzymatic degradation .

Drug Delivery Systems

This compound is utilized in developing drug delivery systems that improve the pharmacokinetics of therapeutics. By conjugating drugs to this linker, researchers can enhance their bioavailability and target specificity, particularly in cancer therapies through antibody-drug conjugates (ADCs) .

Synthesis of PROTACs

This compound plays a crucial role in synthesizing PROTACs (Proteolysis Targeting Chimeras), which are innovative therapeutic modalities designed to selectively degrade target proteins within cells. The PEG linker facilitates the optimal spatial arrangement necessary for effective protein degradation .

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of this compound in various applications:

  • Antibody Modification : A study demonstrated that conjugating antibodies with this compound improved their therapeutic efficacy by enhancing solubility and reducing immunogenicity .
  • Nanoparticle Formulations : Research showed that incorporating this compound into nanoparticle formulations significantly increased stability and controlled release profiles for encapsulated drugs .
  • Bioconjugation Techniques : A comparative study on different PEG linkers revealed that this compound provided superior performance in bioconjugation reactions due to its optimal balance between hydrophilicity and reactivity .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H36N2O10/c33-27-9-10-28(34)32(27)42-29(35)11-13-37-15-17-39-19-20-40-18-16-38-14-12-31-30(36)41-21-26-24-7-3-1-5-22(24)23-6-2-4-8-25(23)26/h1-8,26H,9-21H2,(H,31,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMCTTZZPHFQEQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H36N2O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

584.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Fmoc-PEG4-NHS ester
Fmoc-PEG4-NHS ester
Fmoc-PEG4-NHS ester
Fmoc-PEG4-NHS ester
Fmoc-PEG4-NHS ester
Fmoc-PEG4-NHS ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.